3-Oxocyclopent-1-enecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

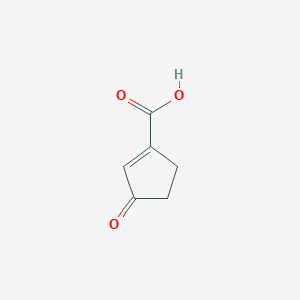

Structure

3D Structure

Properties

IUPAC Name |

3-oxocyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRALHWIAFCVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910708 | |

| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108384-36-7 | |

| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Oxocyclopent-1-enecarboxylic acid structural analysis

An In-Depth Technical Guide to the Structural Analysis of 3-Oxocyclopent-1-enecarboxylic Acid

Executive Summary

This compound is a bifunctional molecule of significant interest in synthetic chemistry. Its rigid, cyclic backbone and conjugated π-system, which incorporates a ketone, an alkene, and a carboxylic acid, make it a valuable and versatile building block. This guide provides a comprehensive structural analysis of this compound, intended for researchers, chemists, and drug development professionals. We will delve into the synergistic application of modern spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to achieve unambiguous structural elucidation. Furthermore, this document outlines detailed experimental protocols, explains the causal reasoning behind analytical choices, and explores the molecule's synthetic relevance and reactivity, grounding all claims in authoritative sources.

Core Molecular Profile and Significance

Overview and Chemical Importance

This compound (CAS 108384-36-7) serves as a key intermediate in the synthesis of more complex molecular architectures.[1] The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a valuable precursor in several fields:

-

Pharmaceutical Development: It is employed in the synthesis of novel compounds with potential therapeutic properties, including anti-inflammatory and analgesic agents.[1]

-

Organic Synthesis: Its conjugated system is primed for reactions like Michael additions and Diels-Alder cycloadditions, enabling the construction of intricate polycyclic systems.[1]

-

Material Science: The molecule is used in creating specialized polymers and coatings, where it can enhance durability and chemical resistance.[1]

-

Agrochemicals: It is explored as a scaffold for developing new, more effective herbicides and pesticides.[1]

Physicochemical Properties

A precise understanding of a molecule's physical and chemical properties is the foundation of its analysis and application.

| Property | Value | Source |

| IUPAC Name | 3-oxocyclopent-1-ene-1-carboxylic acid | AiFChem[2] |

| CAS Number | 108384-36-7 | Santa Cruz Biotechnology[3] |

| Molecular Formula | C₆H₆O₃ | Santa Cruz Biotechnology[3] |

| Molecular Weight | 126.11 g/mol | Santa Cruz Biotechnology[3] |

| Appearance | Solid or Liquid | Ambeed, Inc. |

| Purity | Typically ≥95% | Ambeed, Inc. |

| Storage | Sealed in a dry environment at room temperature | Ambeed, Inc. |

The Analytical Workflow: A Strategy for Structural Verification

The structural confirmation of a molecule like this compound is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. Our workflow is designed as a self-validating system, where the hypothesis generated from one analysis is tested and confirmed by the next.

The Principle of Spectroscopic Synergy

-

Mass Spectrometry (MS) provides the molecular weight and elemental formula, establishing the atomic constitution.

-

Infrared (IR) Spectroscopy identifies the functional groups present (e.g., C=O, O-H, C=C) based on their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing connectivity and stereochemical relationships through chemical shifts, coupling constants, and signal integration.

This synergistic approach ensures a high degree of confidence in the final structural assignment.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical progression of experiments for confirming the structure of a synthesized or isolated sample purported to be this compound.

Caption: Workflow for unambiguous structural verification.

Detailed Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the first critical step. Unlike nominal mass spectrometry, it provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula. This is essential to distinguish between isomers and compounds with similar integer masses.

Expected Results:

-

Molecular Ion [M]⁺: An exact mass corresponding to C₆H₆O₃.

-

Key Fragments: We anticipate fragmentation patterns involving the loss of stable neutral molecules, such as:

-

Loss of H₂O (water) from the carboxylic acid.

-

Loss of CO (carbon monoxide) from the ketone.

-

Loss of •COOH (carboxyl radical).

-

Protocol: HRMS Analysis via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive or negative ion mode (ESI- or ESI+).

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300.

-

Analysis: Determine the exact mass of the parent ion and use the instrument's software to predict the most plausible elemental formula.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups. For this molecule, the extended conjugation significantly influences the position of the carbonyl absorptions, shifting them to lower wavenumbers (a phenomenon known as resonance delocalization).

Expected Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Rationale for Assignment |

| 2500-3300 (very broad) | O-H stretch | Characteristic of a hydrogen-bonded carboxylic acid. |

| ~1715 | C=O stretch (ketone) | Conjugation with the C=C bond lowers the frequency from a typical ~1740 cm⁻¹. |

| ~1690 | C=O stretch (acid) | Conjugation with the C=C bond lowers the frequency from a typical ~1710 cm⁻¹. |

| ~1620 | C=C stretch | Characteristic of a conjugated alkene. |

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise connectivity of the molecule's framework. The chemical shift of each nucleus provides information about its electronic environment, while spin-spin coupling reveals which nuclei are adjacent.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Atom Label | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| C1 | - | ~170 | Carboxylic acid carbonyl, deshielded. |

| C2 | ~6.5, t | ~140 | Vinylic, deshielded by C=O and COOH. Coupled to C3-H₂. |

| C3 | ~2.8, t | ~35 | Methylene, deshielded by adjacent C=C. Coupled to C2-H. |

| C4 | - | ~205 | Ketone carbonyl, highly deshielded. |

| C5 | ~2.5, s | ~40 | Methylene, alpha to ketone. |

| COOH | ~11-12, br s | - | Acidic proton, broad and downfield. |

Note: Predicted values are estimates. Actual values may vary based on solvent and concentration.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Insert the tube into the spectrometer. Shim the magnetic field to achieve high homogeneity. Acquire the ¹H spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. To differentiate between CH, CH₂, and CH₃ groups, run a DEPT-135 experiment, where CH/CH₃ signals are positive and CH₂ signals are negative.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire an HSQC spectrum to correlate directly bonded protons and carbons, and an HMBC spectrum to identify long-range (2-3 bond) C-H correlations.

Synthesis and Chemical Reactivity

While numerous vendors supply this compound, understanding its synthesis provides insight into its chemical properties and potential impurities.

Plausible Synthetic Pathway

A common strategy for forming cyclopentenone structures is through an intramolecular aldol condensation of a 1,4-dicarbonyl compound. The required precursor could be synthesized via various established methods. The diagram below outlines a plausible, generalized route.

Caption: Generalized synthetic route to the cyclopentenone core.

Trustworthiness Note: Each step in this proposed synthesis is a well-established, high-yielding reaction in organic chemistry. The purification at each stage (e.g., via crystallization or chromatography) would be critical to ensure the purity of the final product, which in turn validates the subsequent spectroscopic analysis.

Key Reactivity Insights

The molecule's structure contains three key reactive sites:

-

The Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides.

-

The Ketone: Can undergo nucleophilic addition, reduction to an alcohol, or be used in Wittig-type reactions.

-

The Conjugated System: The C5 position is electrophilic and susceptible to Michael (1,4-conjugate) addition by nucleophiles. This is often the most synthetically useful feature.

Conclusion

The structural analysis of this compound is a clear example of modern chemical investigation. Through the logical and synergistic application of mass spectrometry, IR spectroscopy, and multi-dimensional NMR, a complete and confident structural assignment can be achieved. This guide provides not only the expected analytical data but also the underlying scientific rationale and validated protocols necessary for researchers. The unique and versatile structure of this compound ensures its continued importance as a building block in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition . Source: LibreTexts Chemistry. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) - YouTube . Source: The Organic Chemistry Tutor. [Link]

Sources

In-Depth Technical Guide: Physicochemical Properties of 3-Oxocyclopent-1-enecarboxylic Acid

Introduction

3-Oxocyclopent-1-enecarboxylic acid is a multifunctional organic compound featuring a five-membered ring, a ketone, a carbon-carbon double bond, and a carboxylic acid group. This unique combination of functional groups makes it a highly valuable and versatile building block in modern organic synthesis. Its reactivity allows for a wide array of chemical transformations, establishing it as a key intermediate in the development of novel pharmaceuticals, particularly those with anti-inflammatory and analgesic properties, as well as in the formulation of advanced polymers and coatings in materials science.[1] This guide provides a comprehensive overview of its core physicochemical properties and outlines robust experimental protocols for their characterization, offering researchers and drug development professionals a practical reference for utilizing this compound.

Core Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented below. These parameters are fundamental for its application in synthesis, formulation, and quality control.

| Property | Value | Source(s) |

| IUPAC Name | 3-oxocyclopent-1-ene-1-carboxylic acid | N/A |

| Synonyms | 3-oxo-1-cyclopentene-1-carboxylic acid | [2][3] |

| CAS Number | 108384-36-7 | [1][2] |

| Molecular Formula | C₆H₆O₃ | [1][2] |

| Molecular Weight | 126.11 g/mol | [2] |

| Appearance | Brown or Pale yellow solid | [1] |

| Purity | ≥95% | [2] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Storage Conditions | Sealed in a dry place, at room temperature or 0-8°C | [1] |

Structural and Spectroscopic Characterization

The structural integrity and identity of this compound are unequivocally established through spectroscopic methods. The key functional groups—a conjugated ketone, an alkene, and a carboxylic acid—give rise to distinct and predictable signals in IR and NMR spectroscopy.

Chemical Structure:

Figure 1: 2D structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the initial identification of the primary functional groups. For this molecule, the spectrum is dominated by absorptions from the carboxylic acid and the α,β-unsaturated ketone.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region of 2500–3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the solid or concentrated phase.

-

C=O Stretch (Ketone & Carboxylic Acid): The two carbonyl groups will exhibit strong absorptions. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹ for hydrogen-bonded dimers.[4] The ketone's C=O stretch is conjugated with the C=C double bond, which lowers its absorption frequency to approximately 1670–1680 cm⁻¹.[4] This conjugation is a key diagnostic feature.

-

C=C Stretch (Alkene): A medium-intensity absorption is expected around 1640 cm⁻¹ for the carbon-carbon double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A highly deshielded singlet, typically appearing far downfield between 10-13 ppm. Its exact position is sensitive to concentration and solvent.

-

Vinyl Proton (=CH-): A singlet or a narrow multiplet expected in the 6-7 ppm region.

-

Allylic Protons (-CH₂-C=C): Multiplets are expected in the 2.5-3.0 ppm range.

-

Aliphatic Protons (-CH₂-C=O): Multiplets are expected around 2.0-2.5 ppm.

-

-

¹³C NMR:

-

Carboxylic Carbonyl (-COOH): A signal in the 165-175 ppm range.

-

Ketone Carbonyl (-C=O): A signal further downfield, typically >190 ppm.

-

Alkene Carbons (-C=C-): Two distinct signals are expected in the 120-150 ppm region.

-

Aliphatic Carbons (-CH₂-): Signals for the two methylene groups will appear in the upfield region, typically between 20-40 ppm.

-

Experimental Protocols & Methodologies

The following section details standardized, self-validating protocols for determining critical physicochemical properties. These methods are designed for accuracy and reproducibility, which are paramount in research and quality control environments.

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental thermal property used to assess the purity of a crystalline solid. A pure compound exhibits a sharp melting range (typically <1°C), whereas impurities depress the melting point and broaden the range.[5][6] The capillary method with a calibrated digital apparatus is the standard for obtaining accurate and reproducible results.

Methodology:

-

Sample Preparation: Finely crush a small amount of dry this compound on a watch glass.[7]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a packed height of 1-2 mm.[5]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Rapid Determination (Optional): Perform an initial rapid heating (10-20°C/min ramp rate) to find the approximate melting range. Allow the apparatus to cool significantly before the next step.[6]

-

Accurate Determination: Set the apparatus to heat at a slow ramp rate (1-2°C/min), starting at least 15°C below the approximate melting point found in the previous step.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ – T₂.

-

Replication: Repeat the measurement with fresh samples until two consistent values are obtained.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of organic compounds.[1] By separating the analyte from potential impurities based on differential partitioning between a stationary and mobile phase, it provides a quantitative measure of purity as a percentage of the total detected peak area. A reversed-phase C18 column is effective for retaining moderately polar compounds like this keto acid, while an acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[8][9]

Methodology:

-

Standard & Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of ~1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B), for example, a 70:30 (A:B) ratio. The exact ratio should be optimized to achieve a suitable retention time (k' between 2 and 10).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 210 nm or 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Acquisition & Analysis:

-

Inject the sample and record the chromatogram for a sufficient duration to allow all components to elute.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

-

Reactivity, Applications, and Safety

Reactivity and Synthetic Utility

The rich functionality of this compound makes it a powerful synthetic intermediate.[1] The carboxylic acid can be converted to esters, amides, or acid chlorides. The α,β-unsaturated ketone system is susceptible to conjugate addition (Michael addition) by nucleophiles, while the ketone itself can undergo reactions like reduction or Wittig olefination. This versatility is exploited in the synthesis of complex molecular scaffolds for drug discovery and materials science.[1][10]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated area.[11][12]

-

GHS Classification: The compound is classified with the GHS07 pictogram (exclamation mark), indicating it can be a moderate hazard.

-

Hazard Statements: It is reported to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[13][14] Avoid breathing dust and ensure adequate ventilation.[15] In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.[13]

References

-

- Sigma-Aldrich

-

- A Chemtek

-

- Chem-Impex

-

- LabSolutions

-

- University College Dublin

-

- Sigma-Aldrich

-

- Scribd

-

- SlideShare

-

- BYJU'S

-

- California State University, Sacramento

-

- SIELC Technologies

-

- HELIX Chromatography

-

- AK Scientific, Inc.

-

- PubChem

-

- PubChem

-

- ResearchGate

-

- PMC, NCBI

-

- ResearchGate

-

- LinkedIn

-

- Fisher Scientific

-

- Fisher Scientific

-

- Royal Society of Chemistry

-

- Cal Poly Pomona

-

- PubChem

-

- TCI Chemicals

-

- Cayman Chemical

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. achemtek.com [achemtek.com]

- 3. labsolu.ca [labsolu.ca]

- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. byjus.com [byjus.com]

- 8. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 9. academic.oup.com [academic.oup.com]

- 10. nbinno.com [nbinno.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.fr [fishersci.fr]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to 3-Oxocyclopent-1-enecarboxylic Acid: Identification, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxocyclopent-1-enecarboxylic acid, a pivotal intermediate in modern organic and medicinal chemistry. The document delineates the definitive identification of this compound, including its CAS Registry Number and fundamental physicochemical properties. It offers a detailed exploration of the analytical techniques required for its unambiguous characterization, rooted in the causal principles behind spectroscopic and chromatographic methods. Furthermore, this guide presents a validated analytical protocol and discusses the compound's significance and applications, particularly within the realm of pharmaceutical development. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and drug development professionals.

Core Identification and Physicochemical Properties

This compound is a versatile organic building block whose utility in synthesis is predicated on its unique bifunctional structure, containing both a ketone and a carboxylic acid moiety within a strained five-membered ring.

CAS Number and Molecular Identity

The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 108384-36-7 . A secondary CAS number, 196496-02-3, is also sometimes associated with this compound in commercial listings.[1] This ambiguity necessitates careful cross-verification of product specifications with the primary CAS number.

-

Systematic Name: 3-oxocyclopent-1-ene-1-carboxylic acid

-

Molecular Formula: C₆H₆O₃

-

Molecular Weight: 126.11 g/mol

A summary of its key identifiers and properties is presented in Table 1.

Table 1: Core Identification of this compound

| Identifier | Value | Source(s) |

| Primary CAS Number | 108384-36-7 | |

| Molecular Formula | C₆H₆O₃ | |

| Molecular Weight | 126.11 g/mol | |

| Synonyms | 3-oxo-1-cyclopentene-1-carboxylic acid | |

| Physical Form | Brown or Pale yellow solid or liquid | [1] |

| Purity (Typical) | ≥ 95% | |

| Storage Conditions | Sealed in dry, room temperature or 0 - 8 °C | [1] |

Analytical Characterization: A Multi-technique Approach

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. The rationale behind employing multiple methods is to create a self-validating analytical workflow, where each technique provides orthogonal and confirmatory data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecular skeleton.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and alpha-to-ketone protons. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which is solvent and concentration-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will definitively show six distinct carbon environments. Key resonances include the carboxyl carbon (δ ≈ 170-185 ppm), the carbonyl carbon of the ketone (δ > 200 ppm), and the two sp² carbons of the alkene (δ ≈ 115-150 ppm).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental for identifying the key functional groups present in the molecule. The spectrum is characterized by strong, diagnostic absorption bands. The causality behind these absorptions lies in the specific vibrational frequencies of the bonds when they interact with infrared radiation.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1710-1760 cm⁻¹. Conjugation with the adjacent C=C bond will shift this peak to the lower end of the range (≈ 1710 cm⁻¹).

-

C=O Stretch (Ketone): Another strong absorption is expected for the ketone carbonyl.

-

C=C Stretch: An absorption in the region of 1600-1680 cm⁻¹ will confirm the presence of the carbon-carbon double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Under electron ionization (EI), the molecule will fragment in a predictable manner.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 126) should be observable.

-

Key Fragmentation Pathways: Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). The cyclopentenone ring structure will also lead to characteristic fragmentation pathways.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound, offering high resolution and sensitivity for detecting impurities.

A Validated Reverse-Phase HPLC Protocol

This protocol provides a robust method for the purity analysis of this compound. The choice of a C18 column is based on its versatility for separating moderately polar organic molecules. The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better peak shape and retention.

Objective: To determine the purity of this compound by assessing the main peak area relative to any impurity peaks.

Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or o-Phosphoric acid (HPLC grade)

-

This compound sample

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar analytes. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidified aqueous phase suppresses ionization of the carboxyl group, improving peak shape. Acetonitrile provides the necessary elution strength. |

| Gradient | Isocratic or Gradient (e.g., 65% A / 35% B) | An isocratic method is simpler, but a gradient may be needed to resolve closely eluting impurities.[2] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[2] |

| Detection Wavelength | 220 nm | This wavelength is chosen to detect the n→π* transition of the conjugated carbonyl system, providing good sensitivity.[2] |

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |

| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

Methodology:

-

Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a suitable volume (e.g., 10 mL) of mobile phase to create a stock solution. Prepare working standards by further dilution.

-

Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the primary working standard using the mobile phase as the diluent.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the standard and sample solutions and record the chromatograms.

-

Data Analysis: Determine the area of the main peak and any impurity peaks. Calculate the purity of the sample using the area percent method.

Synthesis and Applications in Drug Development

This compound is not just a laboratory curiosity; it is a key building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its value stems from the reactive handles provided by the ketone, the carboxylic acid, and the double bond, allowing for a diverse range of chemical transformations.

It serves as a versatile intermediate in the synthesis of various organic molecules, enabling the efficient creation of complex structures.[1] In pharmaceutical development, it is utilized in the creation of novel drugs, particularly those with potential anti-inflammatory and analgesic properties.[1]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area.[3]

Diagrams

Workflow for Identification and Purity Assessment

Caption: A logical workflow for the comprehensive identification and purity verification of this compound.

References

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

-

CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Oxocyclopent-1-enecarboxylic Acid

Introduction: The Significance of 3-Oxocyclopent-1-enecarboxylic Acid in Modern Drug Discovery

This compound is a pivotal molecular scaffold in the landscape of organic synthesis and pharmaceutical development. Its unique structural features, including a reactive cyclopentenone ring and a carboxylic acid moiety, make it a versatile building block for a diverse array of complex molecules.[1][2] This compound and its derivatives are crucial intermediates in the synthesis of prostaglandins, steroids, and other biologically active molecules, with applications in developing anti-inflammatory and analgesic agents.[3] The inherent reactivity of the α,β-unsaturated ketone system, coupled with the functionality of the carboxylic acid, provides multiple avenues for further chemical transformations, rendering it an invaluable precursor for drug discovery professionals. This guide delves into the core synthetic strategies for preparing this compound, offering a comparative analysis of key methodologies from common precursors. We will explore the mechanistic underpinnings of each approach, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Strategic Synthesis from Acyclic Precursors: The Dieckmann Condensation Pathway

One of the most established and industrially relevant methods for constructing the cyclopentanone ring is the Dieckmann condensation, an intramolecular Claisen condensation of a 1,6-diester.[4][5] This approach offers a robust and high-yielding route to the core structure of our target molecule.

Causality Behind the Experimental Choices

The selection of a 1,6-dicarboxylic acid derivative, such as diethyl adipate, is foundational to this strategy. The six-carbon backbone is precisely what is required to form a stable five-membered ring upon intramolecular cyclization. The use of a strong base, like sodium ethoxide, is critical to deprotonate the α-carbon of one of the ester groups, initiating the cyclization. The subsequent hydrolysis and decarboxylation steps are designed to remove the ester group at the 2-position and introduce the endocyclic double bond.

Visualizing the Dieckmann Condensation Workflow

Caption: Workflow for the synthesis of this compound via the Dieckmann condensation pathway.

Experimental Protocol: A Self-Validating System

Step 1: Dieckmann Condensation of Diethyl Adipate [6]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous toluene (3.2 mL per gram of diethyl adipate).

-

Base Addition: Add sodium ethoxide (0.44 g per gram of diethyl adipate) to the toluene.

-

Reactant Addition: Heat the mixture to reflux with vigorous stirring. Slowly add diethyl adipate via the dropping funnel.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-oxocyclopentanecarboxylate.

Step 2: Hydrolysis, Decarboxylation, and Dehydrogenation [3]

-

Reaction Setup: To the crude ethyl 2-oxocyclopentanecarboxylate in a round-bottom flask, add a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Heating: Heat the mixture to reflux. The hydrolysis of the ester to the β-keto acid is followed by decarboxylation. Concurrently, under these conditions, dehydration can lead to the formation of the α,β-unsaturated product.

-

Workup: After cooling, pour the reaction mixture into ice water and extract with diethyl ether.

-

Purification: Wash the combined organic extracts with water and saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

| Step | Key Reagents | Typical Yield |

| Dieckmann Condensation | Diethyl adipate, Sodium ethoxide, Toluene | 75-85% |

| Hydrolysis/Decarboxylation | Crude β-keto ester, HCl, Acetic Acid | 60-70% |

| Overall Yield | 45-60% |

The Nazarov Cyclization: A Powerful Electrocyclic Approach

The Nazarov cyclization is a cornerstone of five-membered ring synthesis, proceeding through the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[7][8][9] This method offers a direct route to the cyclopentenone core and has seen significant advancements, including catalytic and asymmetric variants.[10]

Mechanistic Insight: Driving the Cyclization

The reaction is initiated by the activation of a divinyl ketone with a Lewis or Brønsted acid, generating a pentadienyl cation.[7] This intermediate undergoes a thermally allowed 4π conrotatory electrocyclization, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation. Subsequent elimination of a proton and tautomerization of the resulting enol affords the cyclopentenone product.[7] The choice of a divinyl ketone precursor with appropriate substitution is crucial for directing the cyclization to yield the desired this compound derivative.

Visualizing the Nazarov Cyclization Workflow

Caption: Generalized workflow for the synthesis of this compound via the Nazarov cyclization.

Experimental Protocol: A Representative Procedure

-

Reaction Setup: Dissolve the divinyl ketone precursor (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Catalyst Addition: Cool the solution to 0 °C and slowly add a Lewis acid (e.g., FeCl₃ or BF₃·OEt₂, 1.1 equiv).

-

Reaction Progress: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude cyclopentenone ester is then purified by column chromatography.

-

Hydrolysis: The purified ester is then subjected to acidic or basic hydrolysis to yield the final carboxylic acid.[11][12]

| Precursor Type | Catalyst System | Anticipated Yield (Cyclization) |

| Electron-neutral divinyl ketone | Stoichiometric Lewis Acid | 60-80% |

| Electron-rich divinyl ketone | Catalytic Lewis Acid | 70-95% |

Synthesis from Renewable Resources: The Furan-Based Approach

A more sustainable and increasingly attractive strategy involves the use of furan derivatives, which can be sourced from biomass. This pathway typically involves an oxidative ring opening of a furan derivative followed by an intramolecular cyclization.

The Chemical Logic of the Furan-to-Cyclopentenone Transformation

The core of this strategy lies in the oxidative cleavage of the furan ring to generate a 1,4-dicarbonyl intermediate. This intermediate is then poised to undergo an intramolecular aldol condensation to form the five-membered cyclopentenone ring. The choice of the starting furan derivative is critical to ensure the final product bears the required carboxylic acid functionality. For instance, starting with a furan substituted with a group that can be converted to a carboxylic acid is a viable approach.

Visualizing the Furan-Based Synthetic Pathway

Caption: Conceptual workflow for the synthesis of this compound from a furan precursor.

Conceptual Experimental Protocol

-

Oxidative Ring Opening: A solution of the furan derivative in a suitable solvent system (e.g., acetone/water) is treated with an oxidizing agent such as N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA).

-

Isolation of Intermediate: The resulting 1,4-dicarbonyl intermediate can be isolated or used directly in the next step.

-

Intramolecular Aldol Condensation: The 1,4-dicarbonyl compound is treated with either an acid or a base to catalyze the intramolecular aldol condensation, leading to the formation of the cyclopentenone ring.

-

Workup and Purification: Standard aqueous workup followed by extraction with an organic solvent and purification by chromatography or recrystallization would yield the desired this compound.

Conclusion: A Comparative Perspective for the Synthetic Chemist

The synthesis of this compound can be approached from several strategic directions, each with its own set of advantages and considerations.

-

The Dieckmann condensation represents a classical, reliable, and scalable method, particularly well-suited for industrial applications where cost and robustness are paramount.

-

The Nazarov cyclization offers a more modern and elegant approach, with the potential for high efficiency and stereocontrol in its more advanced catalytic and asymmetric variants.

-

The furan-based synthesis is an emerging green chemistry alternative that leverages renewable feedstocks, aligning with the growing demand for sustainable chemical manufacturing.

The optimal choice of synthetic route will invariably depend on the specific requirements of the research or development program, including the desired scale of synthesis, the availability of precursors, and the need for enantiopure material. This guide provides the foundational knowledge and practical insights to enable informed decision-making in the synthesis of this critical pharmaceutical building block.

References

-

Nazarov cyclization reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

Nazarov cyclization reaction. (n.d.). In Grokipedia. Retrieved January 9, 2026, from [Link]

-

Chen, S., Keto, A. B., El-Hawli, A., Gahan, L. R., White, J. M., Krenske, E. H., & Flynn, B. L. (2024). Steric Activation in the Nazarov Cyclization of Fully Substituted Divinyl Ketones. Chemistry (Weinheim an der Bergstrasse, Germany), 30(72), e202402779. [Link]

-

The Nazarov Cyclization. (n.d.). Organic Reactions. Retrieved January 9, 2026, from [Link]

-

Chen, S., Keto, A. B., El-Hawli, A., Gahan, L. R., White, J. M., Krenske, E. H., & Flynn, B. L. (2024). Steric Activation in the Nazarov Cyclization of Fully Substituted Divinyl Ketones. Chemistry. [Link]

-

Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015). Eureka | Patsnap. Retrieved January 9, 2026, from [Link]

-

ChemInform Abstract: Improved Synthesis of (RS)-3-Oxocyclopentanecarboxylic Acid: Characterization of the Intermediates. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]

- CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.

-

Dieckmann Condensation. (2025). J&K Scientific LLC. Retrieved January 9, 2026, from [Link]

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.

-

A Dieckmann condensation of diethyl adipate was carried. (n.d.). Vedantu. Retrieved January 9, 2026, from [Link]

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.

-

Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (1999). PubMed. Retrieved January 9, 2026, from [Link]

- US20140378698A1 - Method for preparation of (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid esters. (n.d.). Google Patents.

-

21.6: Chemistry of Esters. (2022). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Enantioselective Synthesis. (n.d.). OpenStax. Retrieved January 9, 2026, from [Link]

-

Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. Retrieved January 9, 2026, from [Link]

-

Synthetic Routes to Oxazolines. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Hydration and Hydrolysis of alpha-Oxo Carboxylic Acid Derivatives and Conjugate Addition to alpha,beta-Unsaturated Carbonyl Compounds: A Density Functional Study. (1999). PubMed. Retrieved January 9, 2026, from [Link]

-

Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. (2012). The Journal of Organic Chemistry. [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2014). Semantic Scholar. Retrieved January 9, 2026, from [Link]

-

Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

- CN112724108A - Preparation method of alpha-oxo-2-furanacetic acid. (n.d.). Google Patents.

- WO2017076956A1 - A process for preparing furan-2,5-dicarboxylic acid. (n.d.). Google Patents.

-

Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. (n.d.). Figshare. Retrieved January 9, 2026, from [Link]

-

CO2 shuttling in organic synthesis. (2025). OAE Publishing Inc. Retrieved January 9, 2026, from [Link]

Sources

- 1. 108384-36-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 108384-36-7 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

Spectroscopic Characterization of 3-Oxocyclopent-1-enecarboxylic Acid: A Technical Guide for Researchers

Introduction

3-Oxocyclopent-1-enecarboxylic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, featuring a conjugated enone system, a carboxylic acid, and a five-membered ring, makes it a precursor for a wide range of complex molecular architectures, particularly in the realms of pharmaceutical and materials science research.[1] Its application as a reagent in the synthesis of KRas G12C inhibitors highlights its relevance in modern drug discovery programs.[2] An in-depth understanding of its spectroscopic properties is paramount for researchers to ensure reaction monitoring, quality control, and structural verification of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a molecule like tert-Butyl-3-oxocyclopent-1-enecarboxylate, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of protons in a molecule. The data for tert-Butyl-3-oxocyclopent-1-enecarboxylate is summarized below.[3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.55 | t | 2.0 | 1H | C1-H (vinylic) |

| 2.72-2.69 | m | - | 2H | C2-H₂ (allylic) |

| 2.41-2.39 | m | - | 2H | C4-H₂ |

| 1.43 | s | - | 9H | -C(CH₃)₃ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield signal at 6.55 ppm is characteristic of a vinylic proton in an α,β-unsaturated carbonyl system. Its multiplicity as a triplet with a small coupling constant (2.0 Hz) indicates coupling to the adjacent methylene protons at C2. The signals for the two methylene groups, C2-H₂ and C4-H₂, appear as multiplets between 2.39 and 2.72 ppm. The significant deshielding of the C2 protons is due to their allylic position to the double bond. The large singlet at 1.43 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl protecting group.

For the free acid, This compound , the spectrum would be very similar, with the notable exception of the disappearance of the singlet at 1.43 ppm. In its place, a very broad singlet would be expected far downfield, typically in the range of 10-13 ppm, corresponding to the carboxylic acid proton (-COOH). The exact chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 209.3 | C3 (Ketone C=O) |

| 166.2 | C=O (Ester) |

| 163.4 | C5 (Vinylic) |

| 137.3 | C1 (Vinylic) |

| 82.4 | -C (CH₃)₃ |

| 35.6 | C2 |

| 27.9 | -C(C H₃)₃ |

| 27.4 | C4 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The spectrum shows eight distinct carbon signals, consistent with the structure of tert-Butyl-3-oxocyclopent-1-enecarboxylate. The two carbonyl carbons are the most deshielded, with the ketone carbonyl (C3) appearing at 209.3 ppm and the ester carbonyl at 166.2 ppm. The two vinylic carbons of the enone system are observed at 163.4 ppm (C5) and 137.3 ppm (C1). The quaternary carbon of the tert-butyl group is found at 82.4 ppm, while the methyl carbons of this group are at 27.9 ppm. The two methylene carbons of the cyclopentenone ring appear at 35.6 ppm (C2) and 27.4 ppm (C4).

For the free acid, the key difference would be in the carbonyl region. The ester carbonyl signal at 166.2 ppm would be replaced by a carboxylic acid carbonyl signal, typically appearing slightly more downfield, in the range of 170-185 ppm. The signals for the tert-butyl group (82.4 and 27.9 ppm) would be absent.

Diagram: Key NMR Correlations

Caption: Key ¹H and ¹³C NMR chemical shift assignments for tert-Butyl-3-oxocyclopent-1-enecarboxylate.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of tert-Butyl-3-oxocyclopent-1-enecarboxylate shows several characteristic absorption bands.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2993, 2945 | medium | C-H stretching (aliphatic) |

| 1722 | strong | C=O stretching (α,β-unsaturated ketone) |

| 1721 | strong | C=O stretching (ester) |

| 1619 | medium | C=C stretching (alkene) |

| 1249, 1231, 1153 | strong | C-O stretching (ester) |

Expertise & Experience: Interpreting the IR Spectrum

The most prominent features in the IR spectrum are the strong absorptions in the carbonyl region. The α,β-unsaturated ketone and the ester carbonyl stretches overlap, resulting in a very strong, sharp band around 1721-1722 cm⁻¹. The conjugation with the double bond lowers the ketone's stretching frequency from what would be expected for a simple saturated cyclopentanone (typically ~1745 cm⁻¹). The C=C double bond stretch is observed at 1619 cm⁻¹. The strong bands in the 1150-1250 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester group.

For the free acid, This compound , the IR spectrum would show two critical differences. Firstly, a very broad absorption band would appear, spanning from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[4][5] Secondly, the sharp ester carbonyl peak would be replaced by a carboxylic acid carbonyl peak, which, due to conjugation, would be expected around 1700-1720 cm⁻¹. This would likely overlap with the ketone carbonyl absorption. For comparison, the saturated analog, 3-oxocyclopentanecarboxylic acid, shows a strong carbonyl absorption around 1715 cm⁻¹ (ketone) and a broad O-H stretch.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

For tert-Butyl-3-oxocyclopent-1-enecarboxylate, high-resolution mass spectrometry (HRMS) was performed using chemical ionization (CI+).[3]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 183.102120 | 183.101802 |

Expertise & Experience: Interpreting the Mass Spectrum

The HRMS data confirms the molecular formula of the tert-butyl ester (C₁₀H₁₄O₃). The protonated molecule [M+H]⁺ is observed with high accuracy. In a typical electron ionization (EI) mass spectrum, a characteristic fragmentation pattern would be the loss of isobutylene (56 Da) from the molecular ion to give a prominent peak corresponding to the free carboxylic acid cation.

For the free acid, This compound , the molecular formula is C₆H₆O₃, with a molecular weight of 126.11 g/mol . The mass spectrum would show a molecular ion peak at m/z = 126. Subsequent fragmentation would likely involve the loss of water (-18 Da) and carbon monoxide (-28 Da).

Experimental Protocols

The following protocols are based on established methodologies and provide a self-validating framework for the synthesis and analysis of the title compound and its derivatives.[3]

Protocol 1: Synthesis of this compound

This procedure details the saponification of the corresponding methyl ester to yield the free acid.

-

Dissolve methyl 3-oxocyclopent-1-enecarboxylate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add lithium hydroxide (LiOH) (5.0 eq) to the solution and stir vigorously.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within minutes.

-

Upon completion, quench the reaction by adding a 0.5 M aqueous solution of HCl at 0 °C until the pH of the mixture is less than 4.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.

Causality Behind Experimental Choices: The use of a THF/water solvent system ensures the solubility of both the ester starting material and the LiOH reagent. The reaction is run at 0 °C to control the exothermicity and minimize potential side reactions. A large excess of LiOH is used to drive the saponification to completion quickly. Acidification is necessary to protonate the carboxylate salt to yield the final carboxylic acid product.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound via saponification.

Protocol 2: Spectroscopic Sample Preparation

-

NMR Spectroscopy : Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the free acid, DMSO-d₆ is often preferred to ensure observation of the acidic proton. Transfer the solution to a 5 mm NMR tube.

-

IR Spectroscopy : For a solid sample, acquire the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between two salt plates (NaCl or KBr).

-

Mass Spectrometry : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The choice of ionization technique (EI, ESI, CI) will depend on the instrumentation and the desired information.

Conclusion

This technical guide has provided a detailed spectroscopic analysis of this compound, primarily through the lens of its well-characterized tert-butyl ester. The presented ¹H NMR, ¹³C NMR, IR, and MS data, coupled with expert interpretation and discussion of the expected spectra for the free acid, offer a comprehensive resource for researchers. The included protocols for synthesis and analysis are designed to be robust and reproducible, embodying the principles of a self-validating experimental system. By understanding the core spectroscopic features and the rationale behind the experimental methodologies, scientists and drug development professionals can confidently utilize this important synthetic intermediate in their research endeavors.

References

-

Brown, K. C., May, T. L., Baxter, C. A., & Hoveyda, A. H. (n.d.). Supporting Information for Enantioselective Synthesis of α-Alkyl-β,γ-Unsaturated Esters by Catalytic Asymmetric Conjugate Addition of Alkylzincs to α,β,γ,δ-Unsaturated Esters. Wiley-VCH. Retrieved from [Link]

- Pettit, G. R., et al. (2020). KRas G12C inhibitors. U.S. Patent No. 10,647,715 B2. Washington, DC: U.S. Patent and Trademark Office.

-

NIST. (n.d.). 3-Oxocyclopentanecarboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. OpenStax. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US10647715B2 - KRas G12C inhibitors - Google Patents [patents.google.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. oxocyclopentane| Ambeed [ambeed.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclopentanecarboxylic acid, 3-oxo- [webbook.nist.gov]

reactivity and chemical behavior of 3-Oxocyclopent-1-enecarboxylic acid

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 3-Oxocyclopent-1-enecarboxylic Acid

Abstract

This compound is a bifunctional molecule of significant interest in modern organic synthesis. Its rigid cyclopentenone framework, coupled with the presence of an α,β-unsaturated ketone and a carboxylic acid, provides a unique platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the core reactivity, chemical behavior, and synthetic utility of this compound. We will delve into the mechanistic underpinnings of its key reactions, including conjugate additions and cycloadditions, and illustrate its strategic importance as a precursor in the synthesis of complex molecules, most notably prostaglandins. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Molecular Overview and Physicochemical Properties

This compound, with the molecular formula C₆H₆O₃, is a crystalline solid at room temperature.[1] The molecule's reactivity is dominated by the interplay between its three key functional components: the ketone, the carbon-carbon double bond, and the carboxylic acid. The conjugation of the double bond with the carbonyl group creates an electrophilic β-carbon, making the system susceptible to nucleophilic attack via conjugate addition. The carboxylic acid moiety provides a handle for derivatization and influences the molecule's solubility and acidity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108384-36-7 | [2] |

| Molecular Formula | C₆H₆O₃ | [1][2] |

| Molecular Weight | 126.11 g/mol | [2] |

| Appearance | Brown or Pale yellow solid | [1] |

| Purity | ≥ 95% | |

| Storage | Store at 0 - 8 °C, sealed in dry conditions | [1] |

Core Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is primarily dictated by the α,β-unsaturated ketone system. This arrangement allows for two main modes of nucleophilic attack: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon.[3][4] Generally, the 1,4-addition pathway is thermodynamically favored for a wide range of nucleophiles.

Conjugate Addition: The Michael Reaction

The Michael addition, or conjugate addition, is arguably the most important reaction involving this scaffold. It allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the cyclopentenone ring.[5][6]

Causality of Reactivity: The polarization of the α,β-unsaturated system extends the electrophilic character of the carbonyl carbon to the β-carbon. Resonance stabilization of the resulting enolate intermediate drives the reaction forward. The reaction is typically initiated by a Michael donor (the nucleophile) adding to the Michael acceptor (the cyclopentenone).[7][8]

Mechanism of Michael Addition:

-

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the cyclopentenone ring.

-

Enolate Formation: The π-electrons from the double bond shift, ultimately forming a resonance-stabilized enolate intermediate.

-

Protonation: The enolate is protonated (typically by the solvent or during acidic workup) to yield the final 1,4-adduct.[4][7]

Caption: General mechanism of the Michael (1,4-conjugate) addition.

Common Nucleophiles (Michael Donors):

-

Soft Carbon Nucleophiles: Enolates derived from malonates, β-ketoesters, and cyanoesters are classic Michael donors.[8] Organocuprates (Gilman reagents) are also highly effective for delivering alkyl or aryl groups via 1,4-addition.

-

Heteroatom Nucleophiles: Amines, thiols, and alcohols can also serve as nucleophiles in Michael additions.[3]

Experimental Protocol: Conjugate Addition of a Thiol This protocol is a representative example and may require optimization.

-

Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable solvent such as THF or CH₂Cl₂.

-

Addition of Nucleophile: Add the desired thiol (e.g., thiophenol, 1.1 eq).

-

Base Catalyst: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or DBU (0.1 eq), to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Cycloaddition: The Diels-Alder Reaction

The electron-deficient double bond in this compound makes it an excellent dienophile for Diels-Alder reactions.[9] This [4+2] cycloaddition provides a powerful method for constructing six-membered rings with high stereocontrol.

Causality of Reactivity: The reaction is facilitated by the electron-withdrawing nature of the ketone and carboxylic acid groups, which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), enabling a more favorable orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a diene.[9][10]

Caption: Diels-Alder reaction forming a bicyclic product.

Key Considerations:

-

Stereospecificity: The stereochemistry of the dienophile is retained in the product.[9]

-

Endo Rule: In reactions with cyclic dienes, the "endo" product, where the electron-withdrawing substituents of the dienophile are oriented towards the newly formed double bond in the bicyclic system, is typically the major thermodynamic product.[9]

Reactions of the Carboxylic Acid

The carboxylic acid group undergoes standard transformations, providing another avenue for molecular elaboration.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester. The methyl ester of the saturated analog can be prepared using diazomethane.[11]

-

Amide Formation: Activation of the carboxylic acid (e.g., conversion to an acid chloride with SOCl₂ or using coupling reagents like EDC/HOBt) followed by reaction with an amine forms an amide.

-

Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol. Note that such reagents will also reduce the ketone.

Application in Synthesis: A Gateway to Prostaglandins

The cyclopentane core is the foundational structural motif of prostaglandins, a class of lipid compounds with diverse and potent biological activities.[12][13] this compound and its derivatives are valuable precursors for constructing the complex prostaglandin skeleton, often serving as a starting point for elaborating the two characteristic side chains.

The synthetic strategy often involves a conjugate addition to install one side chain, followed by further functional group manipulations and the introduction of the second chain.

Caption: General synthetic workflow towards prostaglandins.

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature. The following table summarizes the expected data based on established principles of NMR and IR spectroscopy.[14][15][16]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Vinyl H (at C-2) | ~ 6.1 - 6.4 ppm (singlet or narrow triplet) |

| Allylic CH₂ (at C-4) | ~ 2.4 - 2.7 ppm (multiplet) | |

| Allylic CH₂ (at C-5) | ~ 2.8 - 3.1 ppm (multiplet) | |

| Carboxylic Acid OH | > 10 ppm (broad singlet) | |

| ¹³C NMR | Ketone C=O (C-3) | ~ 195 - 205 ppm |

| Carboxyl C=O (C-1') | ~ 170 - 180 ppm | |

| Vinyl C (C-1) | ~ 135 - 145 ppm | |

| Vinyl C (C-2) | ~ 125 - 135 ppm | |

| IR | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) |

| Ketone C=O Stretch | ~ 1710-1730 cm⁻¹ | |

| Carboxyl C=O Stretch | ~ 1680-1710 cm⁻¹ | |

| C=C Stretch | ~ 1600-1650 cm⁻¹ |

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its rich chemical reactivity, centered on the α,β-unsaturated ketone system, provides reliable pathways for C-C and C-X bond formation through conjugate additions and cycloadditions. Its structural relevance to prostaglandins underscores its importance in medicinal chemistry and drug development. A thorough understanding of the principles governing its reactivity, as outlined in this guide, is essential for any scientist aiming to exploit its full synthetic potential.

References

-

3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem. National Institutes of Health. [Link]

-

Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap. Patsnap. [Link]

-

Synthesis of 3-oxocyclopentanecarboxylic acid methyl ester - PrepChem.com. PrepChem.com. [Link]

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.

-

Michael addition reaction - Wikipedia. Wikipedia. [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin - Semantic Scholar. Semantic Scholar. [Link]

-

State of the art in conjugate additions to unsaturated carboxylic acids... - ResearchGate. ResearchGate. [Link]

-

Michael Addition - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

A concise and scalable chemoenzymatic synthesis of prostaglandins - PubMed Central. National Center for Biotechnology Information. [Link]

-

Conjugate Addition Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Michael reaction - L.S.College, Muzaffarpur. L.S.College, Muzaffarpur. [Link]

-

20.7: Conjugate addition - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Conjugate addition of ethyl 2-oxocyclopentane-1-carboxylate. All... - ResearchGate. ResearchGate. [Link]

-

Michael Addition Reaction Mechanism - Chemistry Steps. Chemistry Steps. [Link]

-

This compound - LabSolutions | Lab Chemicals & Equipment. LabSolutions. [Link]

-

2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid | C7H8O3 | CID 247393 - PubChem. National Institutes of Health. [Link]

-

Diels Alder Reaction - YouTube. YouTube. [Link]

-

14.5: Characteristics of the Diels–Alder Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. YouTube. [Link]

-

Diels Alder Reaction Cyclo Reactants and Bicyclo Products - YouTube. YouTube. [Link]

-

Diels Alder Reaction | California State University, Northridge - Edubirdie. Edubirdie. [Link]

-

The Productive Conformation of Arachidonic Acid Bound to Prostaglandin Synthase. Science. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. ACS Division of Organic Chemistry. [Link]

-

Diels-Alder reaction (video) - Khan Academy. Khan Academy. [Link]

-

Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4 - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Prostaglandins and their biosynthesis via cyclooxygenation a Some... - ResearchGate. ResearchGate. [Link]

-

3-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 853756 - PubChem. National Institutes of Health. [Link]

-

Chapter 29 – Review – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. eCampusOntario Pressbooks. [Link]

-

Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers - ResearchGate. ResearchGate. [Link]

-

3-Hydroxycyclopent-1-enecarboxylic acid | C6H8O3 | CID 21750168 - PubChem. National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. Michael Addition [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Khan Academy [khanacademy.org]

- 11. prepchem.com [prepchem.com]

- 12. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Productive Conformation of Arachidonic Acid Bound to Prostaglandin Synthase [aris.gusc.lv]

- 14. m.youtube.com [m.youtube.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. Chapter 29 – Review – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

The Cyclopentenone Core: A Technical Guide to the Role of 3-Oxocyclopent-1-enecarboxylic Acid and its Structural Motif in Prostaglandin Synthesis and Signaling

This guide provides an in-depth exploration of the pivotal role the cyclopentenone ring structure, exemplified by 3-Oxocyclopent-1-enecarboxylic acid, plays in the broader context of prostaglandin biology. While not a direct intermediate in the canonical enzymatic cascade originating from arachidonic acid, this structural motif is the defining feature of a critical subclass of signaling molecules—the cyclopentenone prostaglandins (cyPGs). We will dissect the journey from primary prostaglandins to these reactive lipids, elucidate their unique mechanisms of action, and provide practical methodologies for their study, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Foundation - Biosynthesis of Primary Prostaglandins

The synthesis of prostaglandins is a well-orchestrated enzymatic pathway initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[1][2] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then catalyze the committed step in prostanoid biosynthesis.[3][4][5] This involves a two-step process: a bis-dioxygenation to form the unstable hydroperoxy-endoperoxide, prostaglandin G2 (PGG2), followed by a peroxidase reaction that reduces PGG2 to the pivotal intermediate, prostaglandin H2 (PGH2).[6][7][8][9]

PGH2 is an unstable intermediate that serves as the precursor for a variety of prostanoids.[3][10] Its fate is determined by cell-specific terminal synthases, which convert it into biologically active prostaglandins such as PGE2, PGD2, PGF2α, prostacyclin (PGI2), and thromboxane A2 (TXA2).[11][12] For instance, prostaglandin E synthase (PGES) converts PGH2 to PGE2, a principal mediator of inflammation and fever.[11][13][14]

Figure 1: Enzymatic cascade for primary prostaglandin synthesis.

Part 2: Emergence of the Cyclopentenone Moiety

The story of the 3-oxocyclopentene ring in prostaglandin biology truly begins with the transformation of primary prostaglandins. Cyclopentenone prostaglandins (cyPGs) are not direct products of the COX pathway but are formed via the non-enzymatic dehydration of PGE2 and PGD2.[15] This reaction introduces a reactive α,β-unsaturated carbonyl group within the cyclopentane ring, a structural feature that defines this class of molecules and is the source of their unique biological activities.[16]

Key members of the cyPG family include:

-

PGA series (PGA1, PGA2): Formed from the dehydration of PGE1 and PGE2.

-

PGJ series (PGJ2, Δ12-PGJ2, 15-deoxy-Δ12,14-PGJ2 or 15d-PGJ2): Formed from the dehydration and subsequent isomerization of PGD2.[15][17]

The presence of the electrophilic carbon in the cyclopentenone ring allows these molecules to form covalent adducts with nucleophilic residues (like cysteine) in proteins, a mechanism distinct from the G-protein coupled receptor binding of their precursors.[18]

Figure 2: Formation of cyclopentenone prostaglandins (cyPGs).

Part 3: Biological Activity and Therapeutic Potential of the Cyclopentenone Core

The electrophilic nature of the cyclopentenone ring confers potent anti-inflammatory, anti-proliferative, and pro-apoptotic activities to cyPGs.[15][17] These effects are often mediated through mechanisms independent of traditional prostanoid receptors.

Key Cellular Targets:

-

NF-κB Signaling: CyPGs, particularly 15d-PGJ2, can directly inhibit the NF-κB pathway by covalently modifying key signaling components, thereby downregulating the expression of pro-inflammatory genes.[17]

-

PPAR-γ Activation: 15d-PGJ2 is a high-affinity endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[15][17] Activation of PPAR-γ by cyPGs leads to broad anti-inflammatory and metabolic effects.

-